6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid 6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1119452-29-7
VCID: VC2296973
InChI: InChI=1S/C12H7FN2O2S/c13-8-3-1-2-7(4-8)9-5-15-10(11(16)17)6-18-12(15)14-9/h1-6H,(H,16,17)
SMILES: C1=CC(=CC(=C1)F)C2=CN3C(=CSC3=N2)C(=O)O
Molecular Formula: C12H7FN2O2S
Molecular Weight: 262.26 g/mol

6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid

CAS No.: 1119452-29-7

Cat. No.: VC2296973

Molecular Formula: C12H7FN2O2S

Molecular Weight: 262.26 g/mol

* For research use only. Not for human or veterinary use.

6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid - 1119452-29-7

Specification

CAS No. 1119452-29-7
Molecular Formula C12H7FN2O2S
Molecular Weight 262.26 g/mol
IUPAC Name 6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid
Standard InChI InChI=1S/C12H7FN2O2S/c13-8-3-1-2-7(4-8)9-5-15-10(11(16)17)6-18-12(15)14-9/h1-6H,(H,16,17)
Standard InChI Key WSKWNRLRMWOSGB-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C2=CN3C(=CSC3=N2)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)F)C2=CN3C(=CSC3=N2)C(=O)O

Introduction

Physical and Chemical Properties

Basic Identification and Structural Characteristics

6-(3-Fluorophenyl)imidazo[2,1-b] thiazole-3-carboxylic acid is characterized by specific identifiers and physical parameters essential for its proper identification, handling, and application in research. The compound's basic identification properties are summarized in Table 1.

Table 1: Basic Identification Properties of 6-(3-Fluorophenyl)imidazo[2,1-b] thiazole-3-carboxylic acid

PropertyValue
Chemical Name6-(3-Fluorophenyl)imidazo[2,1-b] thiazole-3-carboxylic acid
CAS Registry Number1119452-29-7
Molecular FormulaC12H7FN2O2S
Molecular Weight262.26 g/mol
Synonyms6-(3-Fluorophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid; Imidazo[2,1-b]thiazole-3-carboxylic acid, 6-(3-fluorophenyl)-

The molecular structure of 6-(3-Fluorophenyl)imidazo[2,1-b] thiazole-3-carboxylic acid features a fused heterocyclic system composed of imidazole and thiazole rings . This bicyclic framework contains nitrogen and sulfur heteroatoms that can participate in various interactions with biological targets, including hydrogen bonding and coordination with metal ions. The 3-fluorophenyl group attached at position 6 of the imidazo[2,1-b]thiazole core and the carboxylic acid functional group at position 3 contribute to the unique chemical properties and potential biological activities of this compound.

Chemical Reactivity and Properties

The reactivity of 6-(3-Fluorophenyl)imidazo[2,1-b] thiazole-3-carboxylic acid is primarily influenced by its constituent functional groups. The carboxylic acid group at position 3 can participate in typical carboxylic acid reactions, including esterification, amide formation, and decarboxylation under appropriate conditions. This functional group provides a convenient handle for structural modifications to develop derivatives with potentially enhanced biological activities or improved pharmacokinetic properties.

The imidazo[2,1-b]thiazole core can undergo various substitution reactions depending on the reaction conditions and reagents. The presence of multiple nitrogen atoms in the heterocyclic system influences the electronic distribution within the molecule, affecting its reactivity patterns and interaction with biological targets .

The fluorophenyl substituent adds another dimension to the compound's reactivity profile. Fluorine, being highly electronegative, can significantly influence the electronic properties of the aromatic system and potentially direct the regioselectivity of certain reactions. Furthermore, the incorporation of fluorine in the phenyl ring can substantially impact the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.

Synthesis and Preparation

Optimization Considerations

The successful synthesis of 6-(3-Fluorophenyl)imidazo[2,1-b] thiazole-3-carboxylic acid with high yield and purity requires careful optimization of reaction conditions. Several factors need consideration for efficient synthesis:

  • Reaction temperature and time: These parameters significantly affect yield and product purity. Higher temperatures may increase reaction rates but could also lead to the formation of undesired byproducts.

  • Solvent selection: The choice of solvent can influence reactant solubility and reaction efficiency. For imidazo[2,1-b]thiazole synthesis, ethanol is commonly employed as a reaction medium .

  • Purification techniques: Effective purification methods, such as recrystallization or column chromatography, are essential for obtaining high-purity product suitable for biological evaluation and further synthetic modifications.

  • Scale-up considerations: When scaling up the synthesis from laboratory to larger quantities, parameters may need readjustment to maintain reaction efficiency and product quality.

Structural FeaturePotential Impact on Biological Activity
Fluorophenyl groupEnhances lipophilicity, potentially improving membrane permeability; fluorine's electron-withdrawing properties can affect electronic distribution and binding affinity to targets
Position of fluorine on phenyl ringDifferent positions (ortho, meta, para) can influence biological activity; meta-substitution (as in this compound) may affect binding orientation in target proteins
Carboxylic acid groupCan participate in hydrogen bonding with target proteins; may improve water solubility; can be modified to form esters or amides with potentially different activities
Imidazo[2,1-b]thiazole coreProvides a rigid scaffold that can facilitate specific interactions with biological targets; contains multiple heteroatoms that can participate in hydrogen bonding and coordination

Research on carbonic anhydrase inhibitors has shown that imidazo[2,1-b]thiazole derivatives with specific substitution patterns can selectively inhibit different carbonic anhydrase isoforms . For example, compounds similar to 6-(3-Fluorophenyl)imidazo[2,1-b] thiazole-3-carboxylic acid have demonstrated selective inhibition of human carbonic anhydrase II (hCA II) with inhibition constants in the micromolar range .

Therapeutic AreaPotential ApplicationBasis for Consideration
OncologyAnticancer agentRelated imidazo[2,1-b]thiazole derivatives have shown antitumor activity against various cancer cell lines
Infectious DiseasesAntibacterial or antiviral agentImidazo[2,1-b]thiazole compounds have demonstrated antimicrobial properties in previous studies
Enzyme InhibitionCarbonic anhydrase inhibitorSimilar imidazo[2,1-b]thiazole derivatives have been investigated as selective inhibitors of carbonic anhydrase isoforms
Anti-inflammatoryTreatment of inflammatory conditionsSome compounds in this class have shown anti-inflammatory properties

The potential of 6-(3-Fluorophenyl)imidazo[2,1-b] thiazole-3-carboxylic acid as a carbonic anhydrase inhibitor is particularly noteworthy. Studies on structurally related compounds have shown that imidazo[2,1-b]thiazole derivatives can selectively inhibit specific carbonic anhydrase isoforms, such as hCA II, which is implicated in glaucoma and other conditions . The presence of the fluorophenyl group and carboxylic acid moiety in 6-(3-Fluorophenyl)imidazo[2,1-b] thiazole-3-carboxylic acid may influence its binding affinity and selectivity for different carbonic anhydrase isoforms, potentially enhancing its therapeutic efficacy.

Comparison with Related Compounds

Structural Analogs

Comparing 6-(3-Fluorophenyl)imidazo[2,1-b] thiazole-3-carboxylic acid with structurally similar compounds provides insights into the structure-activity relationships and potential advantages of this specific derivative. Table 4 presents a comparison of this compound with related analogs.

Table 4: Comparison of 6-(3-Fluorophenyl)imidazo[2,1-b] thiazole-3-carboxylic acid with Related Compounds

CompoundStructural DifferencePotential Impact on Properties
6-(2-Fluorophenyl)imidazo[2,1-b] thiazole-3-carboxylic acidFluorine at ortho position on phenyl ringMay affect conformation and binding orientation; potentially different electronic effects
6-(4-Fluorophenyl)-3-methyl-N-(6-methylpyridin-2-yl)imidazo[2,1-b] thiazole-2-carboxamideFluorine at para position on phenyl ring; different substituents at positions 2 and 3Different electronic distribution, hydrogen bonding patterns, and potentially different biological targets
Non-fluorinated imidazo[2,1-b]thiazole derivativesAbsence of fluorine on phenyl ringPotentially lower lipophilicity and metabolic stability; different electronic properties

Research Directions and Future Perspectives

Current Research Status

Current research on imidazo[2,1-b]thiazole derivatives often focuses on:

  • Synthesis of novel derivatives with various substituents to explore structure-activity relationships

  • Evaluation of biological activities, particularly anticancer, antimicrobial, and enzyme inhibitory properties

  • Investigation of mechanisms of action at the molecular level

  • Development of structure-based design approaches to optimize activity and selectivity

Future Research Opportunities

Based on the current understanding of 6-(3-Fluorophenyl)imidazo[2,1-b] thiazole-3-carboxylic acid and related compounds, several promising research directions can be identified:

  • Comprehensive biological evaluation: Detailed studies of the biological activities of 6-(3-Fluorophenyl)imidazo[2,1-b] thiazole-3-carboxylic acid, including its potential anticancer, antimicrobial, and enzyme inhibitory properties.

  • Structure optimization: Development of derivatives with modified substituents to enhance biological activity, selectivity, and pharmacokinetic properties. This could include esterification or amidation of the carboxylic acid group or modification of the fluorophenyl substituent.

  • Mechanistic studies: Investigation of the mechanisms of action at the molecular level, including protein binding studies, enzymatic assays, and computational modeling to understand how the compound interacts with biological targets.

  • Structure-based design: Utilization of computational methods and crystal structures of target proteins, such as carbonic anhydrase isoforms, to guide the design of optimized derivatives with enhanced binding affinity and selectivity.

  • Combination studies: Exploration of potential synergistic effects when 6-(3-Fluorophenyl)imidazo[2,1-b] thiazole-3-carboxylic acid or its derivatives are combined with established therapeutic agents.

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